2,4-Dichloro-5-thiazolecarboxaldehyde
Overview
Description
2,4-Dichloro-5-thiazolecarboxaldehyde is a compound that falls within the broader class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen within a five-membered ring structure. These compounds are of significant interest due to their wide range of applications in medicinal chemistry, agriculture, and materials science. They often serve as building blocks for the synthesis of various biologically active molecules and can be modified to enhance their properties for specific applications .
Synthesis Analysis
The synthesis of thiazole derivatives can be achieved through various methods. One approach involves the ring opening of thiadiazole compounds with nucleophiles to form thioacetic acid derivatives, which can then undergo cyclization to yield thiazole structures . Another efficient synthesis method for thiazole derivatives is a multi-component reaction that allows for the rapid construction of fully substituted thiazoles using aldehydes, 2-amino-2-cyanoacetamide, elemental sulfur, and base . Additionally, a one-pot synthesis of N-substituted indole-2-thiols from thiadiazoles has been reported, showcasing the versatility of thiazole chemistry .
Molecular Structure Analysis
The molecular structure of thiazole derivatives is characterized by the presence of a five-membered ring containing nitrogen and sulfur atoms. This structure is pivotal for the biological activity of these compounds. For instance, the synthesis of 2,4-dichloro-N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide demonstrates the incorporation of the thiazole moiety into a more complex molecule, which was confirmed by NMR spectroscopy and showed potential as a dihydrofolate reductase inhibitor .
Chemical Reactions Analysis
Thiazole derivatives can undergo various chemical reactions, including condensation, cyclization, and nucleophilic substitution. The reactivity of these compounds allows for the formation of diverse heterocyclic structures. For example, the reaction of thiadiazoles with metal amides can lead to the synthesis of disubstituted thiadiazoles . Furthermore, the base-induced cyclization of active methylene isocyanides with methyl dithiocarboxylates can yield disubstituted thiazoles .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives are influenced by their molecular structure. These compounds typically exhibit high chemical stability and can be synthesized with high purity, as demonstrated by the synthesis of 2-butyl-5-chloro-3H-imidazole-4-carboxaldehyde with 99.9% HPLC purity . The introduction of substituents such as chloro groups can affect the electronic properties and reactivity of the thiazole ring, which is important for their application in various fields .
Scientific Research Applications
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Synthesis of Novel Thiazolidine-2,4-dione Derivatives
- Field : Organic Chemistry
- Application : 2,4-Dichloro-5-thiazolecarboxaldehyde is used in the synthesis of novel thiazolidine-2,4-dione derivatives .
- Method : The exact method of synthesis is not specified in the source, but it typically involves a series of protection and substitution reactions.
- Results : These derivatives have been found to exhibit antimicrobial activity .
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Versatility in Chemical Synthesis
- Field : Chemical Synthesis
- Application : The aldehyde group of 2,4-dichlorothiazole-5-carbaldehyde has been modified through protection and substitution reactions to yield various heterocyclic compounds.
- Method : The exact method of synthesis is not specified in the source, but it typically involves a series of protection and substitution reactions.
- Results : This demonstrates the compound’s versatility in chemical synthesis.
-
Synthesis of Thiazolidine-2,4-dione Derivatives
- Field : Medicinal Chemistry
- Application : 2,4-Dichloro-5-thiazolecarboxaldehyde is used in the synthesis of novel thiazolidine-2,4-dione derivatives .
- Method : The exact method of synthesis is not specified in the source, but it typically involves a series of protection and substitution reactions .
- Results : These derivatives have been found to exhibit a wide range of biological activities, including anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activities.
-
Versatility in Chemical Synthesis
- Field : Chemical Synthesis
- Application : The aldehyde group of 2,4-dichlorothiazole-5-carbaldehyde has been modified through protection and substitution reactions to yield various heterocyclic compounds .
- Method : The exact method of synthesis is not specified in the source, but it typically involves a series of protection and substitution reactions .
- Results : This demonstrates the compound’s versatility in chemical synthesis .
-
Synthesis of Thiazolidine-2,4-dione Derivatives
- Field : Medicinal Chemistry
- Application : 2,4-Dichloro-5-thiazolecarboxaldehyde is used in the synthesis of some novel thiazolidine-2,4-dione derivatives.
- Method : The exact method of synthesis is not specified in the source, but it typically involves a series of protection and substitution reactions.
- Results : These derivatives have been found to exhibit a wide range of biological activities, including anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activities.
-
Versatility in Chemical Synthesis
- Field : Chemical Synthesis
- Application : The aldehyde group of 2,4-dichlorothiazole-5-carbaldehyde has been modified through protection and substitution reactions to yield various heterocyclic compounds .
- Method : The exact method of synthesis is not specified in the source, but it typically involves a series of protection and substitution reactions .
- Results : This demonstrates the compound’s versatility in chemical synthesis .
Safety And Hazards
properties
IUPAC Name |
2,4-dichloro-1,3-thiazole-5-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HCl2NOS/c5-3-2(1-8)9-4(6)7-3/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFEKBKCGPASOFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)C1=C(N=C(S1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HCl2NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70363391 | |
Record name | 2,4-Dichloro-5-thiazolecarboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70363391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-5-thiazolecarboxaldehyde | |
CAS RN |
92972-48-0 | |
Record name | 2,4-Dichloro-5-thiazolecarboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70363391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-Dichloro-1,3-thiazole-5-carboxaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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